Bizine Exhibits ~95-Fold Higher LSD1 Inhibitory Potency Than Parent Compound Phenelzine
Bizine inhibits LSD1 with a Ki(inact) of 59 nM, representing a 95-fold improvement in potency compared to the parent compound phenelzine, which displays a Ki of 5.6 μM against the same enzyme target [1][2]. This potency differential is derived from the appended phenyl-butyrylamide moiety, which enhances target engagement and binding affinity beyond what is achievable with the unmodified phenelzine scaffold [1].
| Evidence Dimension | LSD1 inhibitory potency (Ki, inactivation constant) |
|---|---|
| Target Compound Data | Ki(inact) = 59 nM (0.059 μM) |
| Comparator Or Baseline | Phenelzine: Ki = 5.6 μM |
| Quantified Difference | ~95-fold more potent (Ki ratio: 5.6 μM / 0.059 μM ≈ 95) |
| Conditions | Biochemical inhibition assay; GST-tagged LSD1 expressed in E. coli; dimethyl-Lys-4 H3-21 peptide substrate |
Why This Matters
A 95-fold potency gain enables effective LSD1 inhibition at concentrations that avoid the off-target MAO inhibition associated with higher phenelzine dosing, critical for interpreting cellular epigenetic readouts without confounding pharmacology.
- [1] Prusevich P, Kalin JH, Ming SA, et al. A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chem Biol. 2014;9(6):1284-1293. View Source
- [2] BindingDB entry BDBM50105417: Phenelzine Ki = 5.6 μM for LSD1. View Source
